molecular formula C6H9ClN2O2 B8549237 methyl 3-chloro-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

methyl 3-chloro-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B8549237
M. Wt: 176.60 g/mol
InChI Key: JTZFGJRGEJCKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

methyl 5-chloro-2-methyl-3,4-dihydropyrazole-3-carboxylate

InChI

InChI=1S/C6H9ClN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h4H,3H2,1-2H3

InChI Key

JTZFGJRGEJCKEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=N1)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of POCl3 (31.8 ml, 341 mmol) and Net3 (47.6 ml, 341 mmol) in CHCl3 (100 ml) at −5° C. was added a solution of methyl 3-hydroxy-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate (36 g, 228 mmol) in CHCl3 (100 ml). After 1 h at this temperature, the mixture was stirred for another 20 h under warming to rt. Then, the reaction mixture was poured on ice water and extracted with CHCl3. The combined organics were washed with water, dried over Na2SO4 and evaporated under reduced pressure. This yielded the title compound (21 g, 52%) which was used in the next step without further purification. [LCMS RtJ=0.63 min; [M+H]+=177.0, 179.0]
Name
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
52%

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